molecular formula C8H10O2S B049993 Methyl p-toluenesulfinate CAS No. 672-78-6

Methyl p-toluenesulfinate

Cat. No. B049993
CAS RN: 672-78-6
M. Wt: 170.23 g/mol
InChI Key: MGPLBSPZSIFUQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl p-toluenesulfinate and its derivatives have been synthesized through various methodologies, including the use of task-specific ionic liquids. For instance, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel ionic liquid, has been synthesized and utilized as a nucleophile in reactions with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (80–93%) in another ionic liquid medium (Kumar & Muthyala, 2011).

Molecular Structure Analysis

The molecular structure of this compound and its related compounds have been elucidated using various spectroscopic techniques. For example, 4-methylanilinium p-toluenesulfonate (PMPT), a newly identified organic nonlinear optical material, was studied using X-ray diffraction, demonstrating its monoclinic system and noncentrosymmetric space group (Shanmugam & Brahadeeswaran, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a precursor for the synthesis of sulfones, sulfonates, and other functionalized compounds. The compound's reactivity has been explored in the context of shape-selective catalysis in methylation reactions to produce p-xylene, highlighting its role in facilitating the directional conversion of toluene/methanol molecules through selective catalysis (Zhou et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their thermal and mechanical stability, have been studied to assess their suitability for various applications. For example, PMPT crystals were found to be stable up to 199 °C, indicating their potential utility in device fabrications where thermal stability is required (Shanmugam & Brahadeeswaran, 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and the nature of its chemical transformations, have been a subject of research. The compound's utility in facilitating the synthesis of complex molecules through reactions like aminomethylation underscores its value in organic synthesis (Kinoshita et al., 1986).

Scientific Research Applications

  • Nucleophilic Reactions : Methyl p-toluenesulfinate acts as a nucleophile in various chemical reactions. For instance, methyl-p-tolylmethoxysulfonium ion reacts with nucleophiles like tertiary amines, triphenylphosphine, thiophenolate anion, and p-toluenesulfinate anion in varying points of attack. This versatility makes it useful in creating optically active methoxysulfonium ion, which can serve as an optically active methylating agent (Tsumori et al., 1973).

  • Synthesis of Sulfones : this compound has been used in the synthesis of sulfones and β-ketosulfones, showcasing its role in organic synthesis. For example, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel task-specific ionic liquid, was synthesized and used as a nucleophile for the reaction with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (Kumar & Muthyala, 2011).

  • Biodiesel Production : It's also found in applications aimed at sustainability, such as acting as a catalyst for biodiesel production from waste cooking oil. A specific study demonstrated that p-toluenesulfonic acid doped polyaniline, likely interacting with this compound, showed promising results as a catalyst for biodiesel production (Niu & Kong, 2015).

  • Organic Syntheses : Methyl p-tolyl sulfone, which relates to this compound through various reactions, has been used in alkylation and replacement reactions. The product is utilized in the preparation of compounds such as sodium p-toluenesulfinate and dimethyl sulfate (Field & Clark, 2003).

  • Scavenging Genotoxic Impurities : this compound is involved in the process of scavenging genotoxic impurities from pharmaceutical formulations. For instance, a study described an efficient approach to remove methyl p-toluenesulfonate, a potentially genotoxic impurity, from active pharmaceutical ingredients using various scavengers (Keçili et al., 2013).

Safety and Hazards

Methyl p-toluenesulfonate is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPLBSPZSIFUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254899
Record name Benzenesulfinic acid, 4-methyl-, methyl ester
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672-78-6
Record name Benzenesulfinic acid, 4-methyl-, methyl ester
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Record name Benzenesulfinic acid, 4-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methylbenzenesulfinate
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Synthesis routes and methods

Procedure details

To a 5-liter, 3-neck round bottom flask, was added 2845 mls of methanol (5 volumes) and was bubbled in 165.58 grams (1.4 equivalents, 4.47 gmoles) of anhydrous HCl. Heat evolved during addition of HCl to MeOH. The flask was maintained at a temperature range from 20 to 25° C. by cooling and adjusting addition rate. Sodium toluene sulfinic acid (1.0 equivalents, 569 grams, 3.19 gmoles) was added and stirred at room temperature for 1 to 4 hours. Water 2850 mls (5 volumes) was added, then and 2850 mls of toluene (5 volumes.) The mixture was stirred from 1 to 30 minutes and the layers were allowed to separate The layers were separated and the aqueous layer was back extracted twice using 1425 mls (2.5 volumes) of toluene for each back extraction. All toluene layers were combined and washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash. The layers were separated and the toluene layerers was concentrated under vacuum to approximately 3 volumes. The volumes were concentrated to a small alloquote to an oil on rotovap indicated a final weight yield of 476.78 grams of ester, 87.7% of theory weight.
Quantity
2845 mL
Type
reactant
Reaction Step One
Name
Quantity
165.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Sodium toluene sulfinic acid
Quantity
569 g
Type
reactant
Reaction Step Four
Name
Quantity
2850 mL
Type
reactant
Reaction Step Five
Quantity
2850 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of Methyl p-toluenesulfinate and how does this relate to its use in organic synthesis?

A1: this compound (full name: methyl 4-methylbenzenesulfinate) has the molecular formula C8H10O2S and a molecular weight of 170.24 g/mol. [] While specific spectroscopic data may vary between studies, its structure consists of a methyl sulfinate group (CH3-S(=O)-O-) attached to a toluene moiety where the methyl group is para to the sulfinate substituent. This structure makes it a valuable reagent in organic synthesis. For example, it serves as a precursor to (fluoromethyl)diphenylphosphane oxide, a compound used in Horner−Wittig reactions to synthesize fluoroalkenes. [] It can also undergo enolate condensation reactions to yield α-toluenesulfinyl ketones. []

Q2: How does this compound contribute to understanding stereochemistry in organic reactions?

A2: Research has focused on utilizing this compound to understand reaction mechanisms and stereochemical outcomes. Studies using density functional theory (DFT) calculations showed that the methoxyl–methoxy exchange reaction at the sulfur atom of this compound, catalyzed by trifluoroacetic acid in methanol, proceeds through a stepwise addition-elimination (A–E) mechanism. [] This reaction involves the formation of a high-coordinate sulfurane intermediate and results in stereospecific inversion of configuration at the sulfinyl center. []

Q3: Can spectroscopic techniques be used to determine the absolute configuration of chiral sulfinates like this compound?

A3: Yes, techniques like optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral sulfinates. Studies have successfully used these methods to confirm the absolute configuration of (R)-(+)-methyl p-toluenesulfinate ((R)-(+)-1). [] This approach was further extended to determine the absolute configuration of brassicanal C, a cruciferous phytoalexin, as S. []

Q4: Can this compound be used to synthesize enantiomerically enriched compounds?

A4: Yes, the chiral (S)-(+)-enantiomer of this compound can be used as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. For example, (S)-( + )-2-(p-toluenesulfinyl)-2-cyclopentenone, derived from (S)-(+)-methyl p-toluenesulfinate, acts as a precursor for the enantioselective synthesis of 3-substituted cyclopentanones. []

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